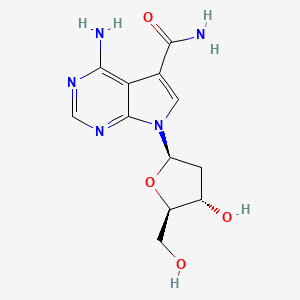
2'-Deoxysangivamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxysangivamycin is a nucleoside analog that belongs to the class of 7-deazapurine nucleosides. These compounds are known for their diverse biological activities, including cytotoxicity against various cancer cell lines. 2’-Deoxysangivamycin is structurally similar to sangivamycin, a naturally occurring nucleoside isolated from Streptomyces cultures .
準備方法
Synthetic Routes and Reaction Conditions: This is followed by a Vorbrüggen glycosylation with 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose, resulting in a completely regioselective nitrogen-9 glycosylation product . The reaction conditions typically involve the use of Lewis acid catalysts.
Industrial Production Methods: Industrial production methods for 2’-Deoxysangivamycin are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: 2’-Deoxysangivamycin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen-6 position, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Anticancer Activity
2'-Deoxysangivamycin has demonstrated significant cytotoxic effects against various cancer cell lines. Notable findings include:
- In Vitro Studies : It has been shown to inhibit the growth of several tumor cell lines, including lymphoma and breast cancer models. In studies, it induced apoptosis in cancer cells while minimizing effects on normal cells .
- Mechanism of Action : The compound appears to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and subsequent apoptosis .
Antiviral Properties
Research indicates that this compound possesses antiviral activity against several viruses:
- Herpes Simplex Virus : In animal models, the compound exhibited moderate activity against herpes viruses, with an IC50 ranging from 21 µM for HSV-1 to 30 µM for HSV-2 .
- Cytomegalovirus : It has shown promise in plaque-reduction assays against human cytomegalovirus, further supporting its potential as an antiviral agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Cancer Treatment :
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
-
Infection Control :
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Showed effective inhibition of growth in multi-drug resistant strains.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against selected viruses compared to standard antiviral agents like ganciclovir and acyclovir:
| Virus | Cell Line | IC50 (µM) | Ganciclovir IC50 (µM) | Acyclovir IC50 (µM) |
|---|---|---|---|---|
| Human Cytomegalovirus | Human foreskin fibroblasts | 7 | 10 | N/A |
| HSV-1 | Human foreskin fibroblasts | 21 | N/A | N/A |
| HSV-2 | Human foreskin fibroblasts | 30 | N/A | N/A |
作用機序
2’-Deoxysangivamycin is similar to other 7-deazapurine nucleosides, such as:
- Toyocamycin
- Sangivamycin
- Tubercidin
Uniqueness: What sets 2’-Deoxysangivamycin apart is its selective inhibition of protein kinase C, which is not as pronounced in other similar compounds. This unique mechanism of action makes it a valuable compound for research in cancer therapy .
類似化合物との比較
- Toyocamycin
- Sangivamycin
- Tubercidin
特性
CAS番号 |
83379-28-6 |
|---|---|
分子式 |
C12H15N5O4 |
分子量 |
293.28 g/mol |
IUPAC名 |
4-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H15N5O4/c13-10-9-5(11(14)20)2-17(12(9)16-4-15-10)8-1-6(19)7(3-18)21-8/h2,4,6-8,18-19H,1,3H2,(H2,14,20)(H2,13,15,16) |
InChIキー |
SSAXPGYDNCGRHY-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |
Key on ui other cas no. |
83379-28-6 |
同義語 |
2'-deoxysangivamycin 4-amino-7-(2-deoxy-beta-D-ribofuranosyl)pyrrolo(2,3-d)pyrimidine-5-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















